molecular formula C7H6N2O4 B1625839 Methyl 2-nitroisonicotinate CAS No. 26218-82-6

Methyl 2-nitroisonicotinate

Cat. No. B1625839
CAS RN: 26218-82-6
M. Wt: 182.13 g/mol
InChI Key: FSBDZOPIXYRGJO-UHFFFAOYSA-N
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Description

Methyl 2-nitroisonicotinate is a chemical compound with the molecular formula C7H6N2O4 . It has a molecular weight of 182.14 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Methyl 2-nitroisonicotinate consists of a methyl group (CH3) attached to a 2-nitroisonicotinate molecule . The IUPAC name for this compound is methyl 2-nitroisonicotinate .

Scientific Research Applications

1. Role in Retinal Degeneration and Photoreceptor Cell Death

Methyl 2-nitroisonicotinate derivatives, such as N-methyl-N-nitrosourea (MNU), have been extensively used in scientific research to study retinal degenerative diseases (RDs). MNU is known for its selectivity in inducing photoreceptor cell death, which is a key characteristic of RDs. Studies have shown that nitric oxide synthase (NOS)/NO pathways are involved in photoreceptor cell death caused by MNU, suggesting potential therapeutic targets for RDs (Koriyama et al., 2015).

2. Use in Understanding Chemical Properties of Insecticides

Methyl 2-nitroisonicotinate plays a role in the development of novel insecticides. Research into nitroimino heterocycles, including compounds related to methyl 2-nitroisonicotinate, has led to the discovery of highly effective insecticides like thiamethoxam. These compounds exhibit significant insecticidal activity and have contributed to the development of safer, more effective pest management solutions (Maienfisch et al., 2001).

3. Understanding Neurotoxicity and Memory Impairment

Research on nitrous oxide, which shares some chemical similarities with methyl 2-nitroisonicotinate, has contributed to a better understanding of neurotoxicity and memory impairment. Studies have shown that nitrous oxide inhibits enzymes like methionine synthase, which can lead to vacuole formation and neuronal degeneration, affecting learning and memory (Culley et al., 2007).

4. Insights into DNA Methylation and Cellular Responses

Methyl 2-nitroisonicotinate related compounds, like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are used to study DNA methylation. Such compounds interact with DNA to form methylated purines, offering insights into cellular responses to DNA damage and methylation processes. This research has implications for understanding cancer mechanisms and the effects of DNA methylation on cellular function (Lawley & Thatcher, 1970).

5. Application in Skin Vasodilation and Diabetic Neuropathy

Methyl nicotinate, a compound related to methyl 2-nitroisonicotinate, has been studied for its vasodilatory effects on the skin, especially in the context of diabetic neuropathy. Research has demonstrated its potential in increasing blood flow, which can be critical in preventing diabetic foot problems (Caselli et al., 2003).

Safety And Hazards

When handling Methyl 2-nitroisonicotinate, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

methyl 2-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-6(4-5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBDZOPIXYRGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531299
Record name Methyl 2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-nitroisonicotinate

CAS RN

26218-82-6
Record name Methyl 2-nitropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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